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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)piperazine

Cat. No.: B2986007

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-
Chlorophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-(4-Chlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis.
Designed for researchers, scientists, and drug development professionals, this document
delves into the theoretical significance and practical determination of critical parameters such
as molecular structure, partition coefficient (LogP), melting point, solubility, and acid
dissociation constant (pKa). Each section combines established data with detailed, field-proven
experimental protocols, emphasizing the causal reasoning behind methodological choices to
ensure scientific integrity and reproducibility.

Introduction and Chemical Identity

2-(4-Chlorophenyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a
common scaffold in medicinal chemistry, and its derivatives are known for a wide range of
biological activities. Understanding the physicochemical properties of this specific intermediate
is paramount for its effective use in synthetic chemistry, process development, and as a
precursor for active pharmaceutical ingredients (APIs). These properties govern its reactivity,
solubility, purification, and formulation characteristics, directly impacting the efficiency of
synthesis and the bioavailability of any resulting drug candidates.

Table 1: Chemical Identifiers for 2-(4-Chlorophenyl)piperazine
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Identifier Value Source
IUPAC Name 2-(4-chlorophenyl)piperazine PubChem[1]
SCBT, ChemicalBook,
CAS Number 91517-25-8
PubChem[1][2][3]
SCBT, ChemicalBook,
Molecular Formula C10H13CIN2
PubChem[1][2][3]
] SCBT, ChemicalBook,
Molecular Weight 196.68 g/mol
PubChem[1][2][3]
) C1CNC(CN1)C2=CC=C(C=C2
Canonical SMILES PubChem[1]

)Cl

Summary of Key Physicochemical Properties

The following table provides a high-level summary of the essential physicochemical data for 2-
(4-Chlorophenyl)piperazine. It is critical to note that while some properties can be accurately
predicted computationally, experimental verification remains the gold standard in drug
development for ensuring data quality and regulatory compliance.

Table 2: Core Physicochemical Data
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Significance in

Property Value | Range Method
Drug Development
Not available in Purity assessment,
) ) literature; requires ) solid-state stability,
Melting Point (°C) ) Capillary Method )
experimental formulation
determination. processing.

Not available in o
) ) Purification strategy,
N _ literature; requires o .
Boiling Point (°C) ) Vacuum Distillation thermal stability
experimental
o assessment.
determination.

Predicts lipophilicity,

membrane
logP (Octanol/Water) 1.3 Computed (XLogP3) N
permeability, and
metabolic fate.[1]
Not available in Determines ionization
K literature; requires Potentiometric state at physiological
a
P experimental Titration pH, affecting solubility
determination. and receptor binding.

Not available in _
) ) Impacts absorption,
. literature; requires _ o
Solubility ) Shake-Flask Method bioavailability, and
experimental ) )
o formulation design.
determination.

Partition Coefficient (LogP): A Measure of
Lipophilicity

The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's
pharmacokinetic profile. It quantifies the differential solubility of a compound in a hydrophobic
(n-octanol) and a hydrophilic (water) phase, providing a robust estimate of its lipophilicity.[4] A

positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value
signifies a preference for the aqueous phase (hydrophilic).[4][5]
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The computed XLogP3 value for 2-(4-Chlorophenyl)piperazine is 1.3[1]. This value suggests
the compound is moderately lipophilic, indicating it is likely to have reasonable absorption and
membrane permeability. However, experimental validation is crucial.

Experimental Protocol: Shake-Flask Method for LogP
Determination

This method is the traditional and most reliable technique for LogP measurement[6]. It involves
directly measuring the concentration of the analyte in equilibrated octanol and water phases.

Methodology:

e Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) to mimic physiological
conditions and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer
solution. This pre-saturation minimizes volume changes during the experiment.[7]

o Sample Preparation: Accurately weigh a sample of 2-(4-Chlorophenyl)piperazine and
dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen
to ensure it is detectable in both phases.

 Partitioning: Combine equal volumes of the analyte-containing phase and the corresponding
empty phase in a separation funnel or vial.

o Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period
(typically 1-24 hours) to allow equilibrium to be reached. The system must be allowed to rest
until a clear separation of the two phases is observed.[7]

o Phase Separation & Analysis: Carefully separate the aqueous and octanol layers. Determine
the concentration of the analyte in each phase using a validated analytical method, such as
High-Performance Liquid Chromatography (HPLC) with UV detection.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value.[4]
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Caption: Workflow for LogP determination via the shake-flask method.
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Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is the temperature at which it transitions to a
liquid state. For a pure substance, this transition occurs over a very narrow temperature range
(typically <1°C). The presence of impurities depresses and broadens the melting range, making
it a fundamental criterion for purity assessment as well as compound identification.[8][9]

While a literature value for the melting point of 2-(4-Chlorophenyl)piperazine is not readily
available, its determination is a straightforward and essential characterization step.

Experimental Protocol: Capillary Melting Point
Determination

The capillary method is the most common technique for determining melting points in a
research setting due to its simplicity and small sample requirement.[10]

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for
uniform packing and heat transfer.

o Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample.
Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid
into the closed end. The packed sample height should be 2-3 mm.[11]

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus (e.g., a Mel-Temp).

e Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid
determination by heating quickly to get a preliminary value. Allow the apparatus to cool
before proceeding.[8][11]

o Careful Determination: Heat the block at a medium rate until the temperature is about 20°C
below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[11] A
slow heating rate is critical to ensure the thermometer reading accurately reflects the sample
temperature at equilibrium.[11]
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Observation & Recording: Record two temperatures: T1, the temperature at which the first
droplet of liquid appears, and T2, the temperature at which the entire sample becomes a

clear liquid. The melting point is reported as the range T1-T2.

Validation: For robust data, the determination should be repeated at least twice with fresh

samples until consistent values are obtained.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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